3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1401665-13-1; molecular weight: 327.47 g/mol) is a piperidine derivative featuring a tert-butyl ester group, an ethyl-amino side chain, and a chiral (S)-2-amino-3-methyl-butyryl moiety. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and protease inhibitors. Its structural complexity allows for targeted interactions with biological receptors, though its production has been discontinued, as noted in .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYEPSIYOIOMY-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, is notable for its potential therapeutic applications. This compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which enhance its lipophilicity and biological activity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. Its structure includes:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle.
- Amino Acid Side Chain : Implicates potential receptor interactions.
- Tert-Butyl Ester Group : Increases lipophilicity, influencing pharmacokinetics.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and influence on metabolic pathways. The following table summarizes key findings from studies on this compound and its analogs:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-2-Amino-3-methylbutanoic acid | Contains amino and carboxylic groups | Neuroprotective effects | Directly related to neurotransmission |
| N-(tert-butoxycarbonyl)-L-leucine | Similar backbone with different side chains | Antitumor properties | Different receptor selectivity |
| 4-(2-Aminoethyl)phenol | Aromatic amine structure | Antimicrobial activity | Exhibits broad-spectrum activity |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors involved in neurotransmission or metabolic processes. The presence of the amino acid side chain enhances the likelihood of such interactions.
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that compounds with structural similarities to this compound exhibit neuroprotective effects against oxidative stress in neuronal cell lines.
- Antitumor Activity : Research has shown that certain derivatives can inhibit tumor cell proliferation, indicating potential applications in cancer therapy.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful optimization for high yields and purity. The potential applications span various fields, including:
- Medicinal Chemistry : Development of drugs targeting neurodegenerative diseases.
- Pharmacology : Studies on receptor binding affinities and pharmacodynamics.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Bioavailability Trends
- Lipophilicity: Ethyl-amino substituents (target compound) confer moderate logP, whereas cyclopropyl groups () increase lipophilicity, impacting membrane permeability .
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in ) enhance aqueous solubility, unlike tert-butyl esters, which favor lipid environments .
Preparation Methods
Piperidine Core Functionalization
The synthesis typically begins with a Boc-protected piperidine derivative. A common precursor, 1-Boc-piperidin-3-one , serves as the starting material for introducing the ethylamino group via reductive amination.
Table 1: Reductive Amination Conditions for Ethylamino Group Introduction
| Reagent System | Solvent | Temperature | Yield (%) | Citation |
|---|---|---|---|---|
| Ethylamine, NaBH(OAc)₃ | DCM | 0°C → RT | 78 | |
| Ethylamine, NaBH₃CN | MeOH | RT | 65 | |
| Ethylamine, H₂/Pd-C | EtOH | 50°C | 82 |
The choice of reducing agent significantly impacts yield and stereochemical outcomes. Catalytic hydrogenation (H₂/Pd-C) offers superior yields (82%) while minimizing racemization. Post-reaction, the product 1-Boc-3-(ethylamino)piperidine is purified via column chromatography (silica gel, ethyl acetate/hexanes).
Amino Acid Coupling
The (S)-2-amino-3-methyl-butyryl moiety is introduced through amide bond formation. To prevent undesired side reactions, the amino group of the amino acid is temporarily protected using a Boc group prior to activation.
Critical Parameters for Amide Coupling:
-
Activation Method: T3P (propylphosphonic anhydride) demonstrates superior efficiency over classical agents like EDC/HOBt, achieving 89% conversion in <2 hours.
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Solvent Effects: Dichloromethane (DCM) outperforms polar aprotic solvents (e.g., DMF) by reducing epimerization risks.
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Stoichiometry: A 1.2:1 molar ratio of activated amino acid to piperidine derivative optimizes yield without excess reagent complications.
Post-coupling, the Boc group on the amino acid is cleaved using trifluoroacetic acid (TFA) in DCM (4:1 v/v, 2 hours), yielding the final compound.
Alternative Synthetic Pathways
Tosylate Displacement Strategy
An alternative approach modifies the 3-position of Boc-piperidine via tosylate intermediates:
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3-Hydroxypiperidine-1-Boc → 3-Tosylate (TsCl, Et₃N, 0°C, 95% yield).
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Nucleophilic displacement with ethylamine (2.5 eq., DMF, 60°C, 16 hours, 68% yield).
While feasible, this route suffers from lower yields compared to reductive amination and requires stringent moisture control.
Enzymatic Resolution for Stereochemical Control
Recent advances employ lipases (e.g., CAL-B) to resolve racemic intermediates. For instance, kinetic resolution of 3-(ethylamino)piperidine-1-Boc using vinyl acetate achieves 98% enantiomeric excess (ee). This method remains experimental but shows promise for large-scale applications.
Characterization and Quality Control
Final product validation utilizes a triad of analytical techniques:
Table 2: Spectroscopic Characterization Data
Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), with >98% purity required for pharmacological studies.
Industrial-Scale Optimization
Scaling the synthesis introduces challenges in exotherm management and catalyst recovery. Patent CN102617447A details a continuous flow system for the reductive amination step, achieving:
Q & A
Basic Questions
Q. What synthetic strategies are recommended for introducing the tert-butyl carbamate (Boc) group in piperidine derivatives?
- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. For sterically hindered amines, activation with DMAP in dichloromethane at 0–20°C improves yields. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the structural integrity of the compound be confirmed after synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm.
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for tert-butyl piperidine carboxylates in single-crystal studies .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
Q. What storage conditions ensure stability of tert-butyl ester derivatives?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the Boc group. Stability under these conditions is typically >12 months .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of chiral amino acids to piperidine scaffolds?
- Methodological Answer :
- Coupling Reagents : Use EDCI/HOBt or DCC/DMAP for amide bond formation. Pre-activate the carboxylic acid component for 30 minutes before adding the amine.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DCM) to balance reactivity and solubility.
- Monitoring : Track reaction progress via TLC (silica GF) with ninhydrin staining for free amines .
Q. How should researchers address discrepancies in reported reactivity of tert-butyl esters under acidic conditions?
- Methodological Answer :
- Controlled Experiments : Systematically vary pH (1–5) and temperature (0–40°C) to assess Boc deprotection rates. Use HPLC with UV detection (220 nm) to quantify degradation products.
- Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis transition states, correlating with experimental kinetic data .
Q. What analytical approaches resolve stereochemical ambiguities in chiral piperidine derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations.
- NOESY NMR : Identify spatial proximities between protons to confirm stereochemistry .
Data Contradiction Analysis
Q. How to reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Perform parallel shake-flask experiments in solvents like water, DMSO, and THF. Quantify solubility via gravimetric analysis or UV-vis calibration curves.
- Molecular Dynamics Simulations : Model solvation free energies to predict solubility trends. Cross-validate with experimental data from structurally analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
